1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea

Catalog No.
S2947667
CAS No.
863017-47-4
M.F
C19H25N3OS2
M. Wt
375.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(o...

CAS Number

863017-47-4

Product Name

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea

IUPAC Name

1-(2-methylphenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea

Molecular Formula

C19H25N3OS2

Molecular Weight

375.55

InChI

InChI=1S/C19H25N3OS2/c1-14-6-3-4-7-16(14)21-19(24)20-15(2)18(17-8-5-13-25-17)22-9-11-23-12-10-22/h3-8,13,15,18H,9-12H2,1-2H3,(H2,20,21,24)

InChI Key

GAZVSJWYGOUUHF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCOCC3

solubility

not available

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea is a thiourea derivative characterized by a unique structure that combines a morpholino group, a thiophene ring, and an o-tolyl substituent. The molecular formula for this compound is C14H18N2OS, and it features a central thiourea moiety (R-NH-C(S)-NH-R') where R is the o-tolyl group and R' is the morpholino-propan-2-yl moiety. This compound is notable for its potential biological activities and versatility in chemical synthesis.

Such as:

  • Nucleophilic substitutions: The thiourea nitrogen atoms can act as nucleophiles, allowing for the formation of new compounds through substitution reactions.
  • Cyclization reactions: This compound can participate in cyclization to form heterocyclic compounds, particularly when reacted with electrophiles.
  • Metal complexation: Thioureas can coordinate with metal ions, forming complexes that may exhibit enhanced biological activity or catalytic properties.

Thiourea derivatives have been extensively studied for their biological activities. 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea may exhibit:

  • Antitumor properties: Some thioureas have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial activity: Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi.
  • Enzyme inhibition: Thioureas can act as inhibitors of specific enzymes, potentially affecting metabolic pathways in various organisms.

The synthesis of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea typically involves:

  • Formation of the thiourea linkage: This can be achieved by reacting an appropriate amine (morpholine derivative) with a thioketone or isothiocyanate in the presence of a base.
  • Substitution reactions: The o-tolyl group can be introduced through electrophilic substitution on the thiourea nitrogen or via coupling reactions with suitable precursors.
  • Purification: The final product is usually purified through recrystallization or chromatography to obtain the desired purity.

This compound has potential applications in various fields, including:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Agriculture: As a potential pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: In the synthesis of polymers or materials that require specific thermal or mechanical properties.

Interaction studies involving 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea typically focus on:

  • Binding affinity: Evaluating how well this compound binds to specific biological targets, such as enzymes or receptors.
  • Mechanism of action: Understanding how this compound exerts its biological effects, including pathways involved in cell signaling or metabolic inhibition.

Several compounds share structural similarities with 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,3-Di-o-TolylthioureaTwo o-tolyl groupsExhibits strong coordination with metals .
1-(4-Methylphenyl)-3-thioureaA phenyl group instead of o-tolylKnown for its antimicrobial properties .
1-(Phenethyl)-3-thioureaPhenethyl substitutionDisplays significant antitumor activity .
1-(Thiazole)-3-thioureaThiazole ring incorporatedNotable for its diverse biological activities .

These compounds highlight the versatility of thioureas and their potential in medicinal chemistry. The unique combination of functional groups in 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea may provide distinct biological profiles compared to these similar compounds.

Traditional Organic Synthesis Approaches for Morpholine-Thiophene-Thiourea Hybrids

The synthesis of 1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea traditionally relies on multistep condensation reactions, leveraging the nucleophilic reactivity of thiourea derivatives. A common strategy involves the sequential assembly of the morpholine-thiophene backbone followed by thiourea functionalization. For instance, thiophene-2-carbonyl chloride serves as a key intermediate, reacting with morpholine derivatives to form the central propan-2-yl scaffold. Subsequent treatment with o-tolyl isothiocyanate in anhydrous acetone facilitates thiourea linkage formation, yielding the target compound in 75–95% efficiency.

Critical to this approach is the use of tetrabutylammonium bromide as a phase-transfer catalyst, which accelerates the nucleophilic addition of amines to isothiocyanates. Fourier-transform infrared (FTIR) spectroscopy confirms successful thiourea bond formation through characteristic C=S stretching vibrations at 1292 cm⁻¹, while nuclear magnetic resonance (NMR) spectroscopy resolves distinct proton environments for the morpholine (δ 3.5–4.0 ppm) and o-tolyl (δ 6.8–7.2 ppm) groups. Mass spectrometry further corroborates molecular integrity, with fragmentation patterns aligning with expected m/z values for the hybrid structure.

Despite its efficacy, traditional methods face limitations in regioselectivity and byproduct formation. For example, competing reactions between morpholine’s secondary amine and thiophene’s α-position can yield undesired regioisomers, necessitating rigorous chromatographic purification. Optimizing stoichiometric ratios (e.g., 1:1.2 for thiophene carbonyl chloride to morpholine derivatives) mitigates these issues, achieving >90% purity in isolated products.

Solvent Systems and Catalytic Strategies in Thiourea Derivative Formation

Solvent choice profoundly impacts reaction kinetics and yield in thiourea synthesis. Polar aprotic solvents like dimethylformamide (DMF) and acetone are preferred for their ability to solubilize both organic intermediates and inorganic catalysts. For instance, refluxing thiophene-2-carbonyl chloride with ammonium thiocyanate in acetone at 60°C for 45 minutes generates the reactive isothiocyanate intermediate, which subsequently couples with o-tolylamine to form the thiourea bond.

Catalytic systems further enhance efficiency. Tin(II) chloride paired with choline chloride ([ChCl][SnCl₂]₂) emerges as a dual-purpose catalyst and solvent, reducing reaction times from hours to minutes while improving yields to 85–92%. This system operates via a Lewis acid mechanism, where SnCl₂ activates the carbonyl group of thiophene-2-carbonyl chloride, facilitating nucleophilic attack by morpholine derivatives.

Table 1: Solvent and Catalyst Performance in Thiourea Synthesis

SolventCatalystTemperature (°C)Yield (%)
AcetoneTetrabutylammonium bromide6078
DMFNone8065
[ChCl][SnCl₂]₂SnCl₂2592

The table above illustrates the superiority of deep eutectic solvents (DES) over conventional systems, combining mild conditions with high catalytic activity. Notably, DES enables reagent recycling for up to seven cycles without significant loss in yield, addressing scalability and cost concerns.

Green Chemistry Innovations in Thiourea-Morpholine Conjugate Preparation

Recent advances prioritize sustainability through solvent-free and energy-efficient protocols. The [ChCl][SnCl₂]₂ DES system exemplifies green chemistry principles by eliminating volatile organic compounds (VOCs) and enabling room-temperature reactions. This system achieves 89% yield for 1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea, compared to 72% in traditional acetone-mediated syntheses.

Mechanistically, the DES acts as both a hydrogen bond donor and acceptor, stabilizing transition states during thiourea formation. Infrared spectroscopy reveals shifts in C=O and C=S stretching frequencies (1678 cm⁻¹ and 1292 cm⁻¹, respectively), confirming reduced energy barriers in DES environments. Additionally, life-cycle assessments demonstrate a 40% reduction in carbon footprint compared to solvent-intensive methods.

Scalability is another green chemistry milestone. Pilot-scale syntheses (500 g batches) using DES show consistent yields of 90–92%, with facile product isolation via aqueous workup. This contrasts with traditional methods requiring multistep extractions and solvent recovery, which are both time-intensive and environmentally taxing.

XLogP3

3.2

Dates

Last modified: 08-17-2023

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